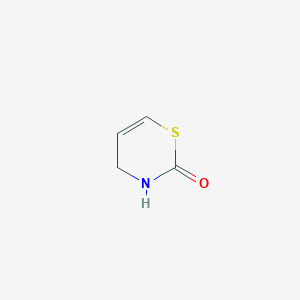
5-Ethyl-6-methoxy-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-6-methoxy-2H-1,3-benzodioxole is an organic compound classified as a benzodioxole derivative Benzodioxoles are heterocyclic compounds containing a methylenedioxy functional group attached to a benzene ring This particular compound is characterized by the presence of an ethyl group at the 5-position and a methoxy group at the 6-position of the benzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole typically involves the methylenation of catechols. One common method is the reaction of catechol with disubstituted halomethanes under basic conditions. For instance, catechol can be reacted with ethyl bromide and methoxy methyl chloride in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-6-methoxy-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-6-methoxy-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism of action of 5-Ethyl-6-methoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole: A parent compound with similar structural features but lacking the ethyl and methoxy substituents.
6-Methoxy-1,3-benzodioxole-5-carbaldehyde: A derivative with a formyl group at the 5-position instead of an ethyl group.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: A compound with a propenyl group at the 6-position instead of an ethyl group .
Uniqueness: 5-Ethyl-6-methoxy-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methoxy groups enhances its potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
108551-65-1 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
5-ethyl-6-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-9-10(13-6-12-9)5-8(7)11-2/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
RHWGDGIRKJDTFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1OC)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


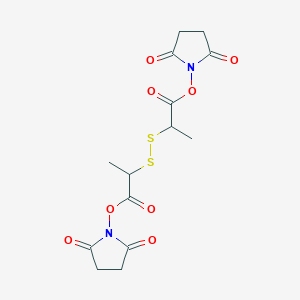
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
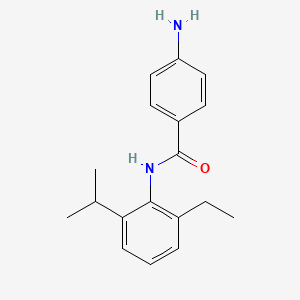

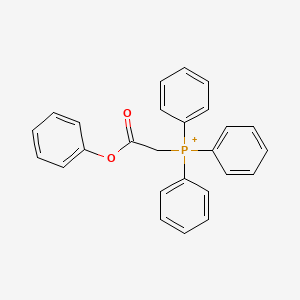
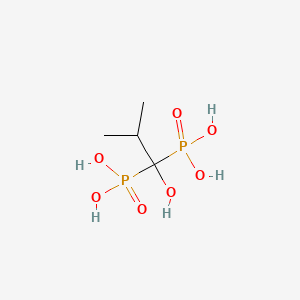
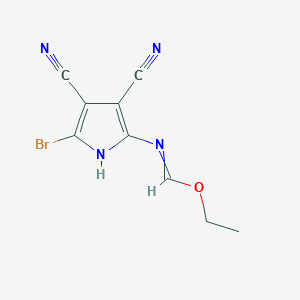


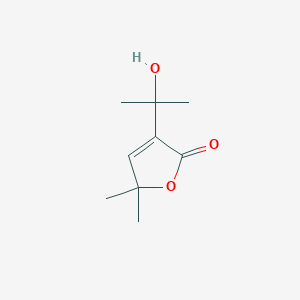
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
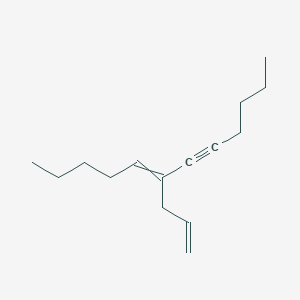
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
